
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is a unique organometallic compound that features both selenium and tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane typically involves the reaction of tetramethyltin with selenium compounds under controlled conditions. One common method involves the use of a selenium source, such as selenium dioxide, in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium and tin atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or stannanes.
Applications De Recherche Scientifique
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium and tin atoms play a crucial role in these interactions, facilitating electron transfer and other biochemical processes. The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound shares a similar tetramethyl structure but contains silicon instead of tin and selenium.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another compound with a tetramethyl structure, but with different functional groups and applications.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is unique due to the presence of both selenium and tin atoms, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
918904-69-5 |
|---|---|
Formule moléculaire |
C8H20Se2Sn2 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-diselenadistannocane |
InChI |
InChI=1S/2C2H4Se.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
Clé InChI |
GEKJQHGMHFTZMT-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]1(C[Se]C[Sn](C[Se]C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


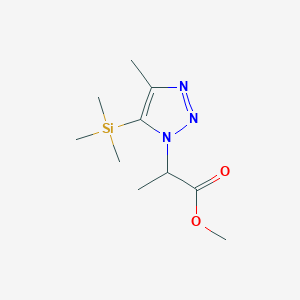
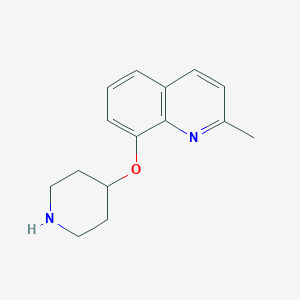
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)

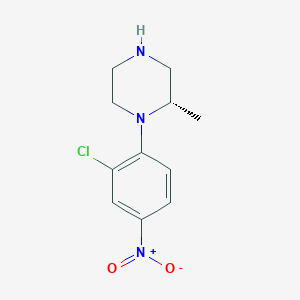
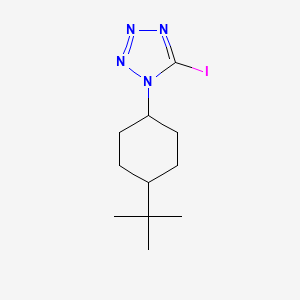
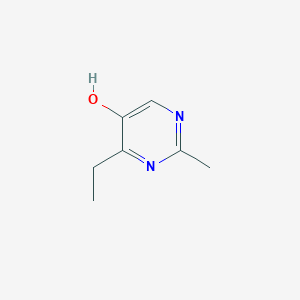
![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
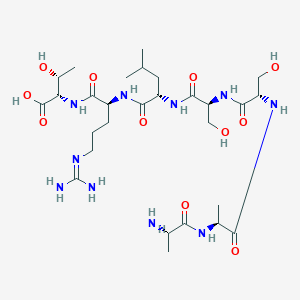
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
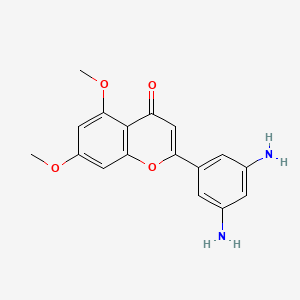
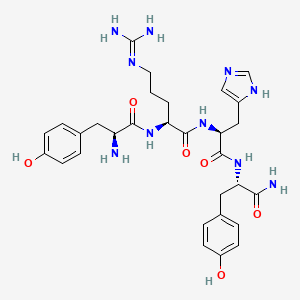
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)

